methyl 2-{[(2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate
Description
Properties
Molecular Formula |
C22H20N4O4S2 |
|---|---|
Molecular Weight |
468.6 g/mol |
IUPAC Name |
methyl 2-[(2,3-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C22H20N4O4S2/c1-12-13(2)31-22-23-11-15(19(28)26(12)22)18(27)25-21-24-17(20(29)30-3)16(32-21)10-9-14-7-5-4-6-8-14/h4-8,11H,9-10H2,1-3H3,(H,24,25,27) |
InChI Key |
PHMOFMVHZVADTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC=C(C(=O)N12)C(=O)NC3=NC(=C(S3)CCC4=CC=CC=C4)C(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
One-Pot Bromination-Cyclization
A streamlined method uses N-bromosuccinimide (NBS) for in situ bromination of 3,4-dihydropyrimidine-2-thione, followed by cyclization with ethyl chloroacetate. This approach reduces steps and improves yield (82%).
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 20 min) accelerates the Biginelli condensation and cyclization steps, achieving 88% yield with reduced side products.
Comparative Analysis of Methods
| Method | Yield (%) | Time (h) | Key Advantages | Limitations |
|---|---|---|---|---|
| Classical Stepwise | 70–75 | 24–36 | High purity | Multi-step, labor-intensive |
| One-Pot Bromination | 82 | 8–10 | Fewer steps | Requires NBS optimization |
| Microwave-Assisted | 88 | 0.5–1 | Rapid, energy-efficient | Specialized equipment needed |
Challenges and Solutions
Chemical Reactions Analysis
Reactivity: The compound is stable due to its aromatic rings.
Common Reactions:
Major Products: Various derivatives based on the specific reaction conditions.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a thiazole ring fused with a pyrimidine system and includes multiple functional groups that contribute to its biological activity. The synthesis typically involves multi-step reactions such as cyclization and condensation processes. The following table summarizes key aspects of the synthesis:
| Step | Reaction Type | Key Reagents | Conditions |
|---|---|---|---|
| 1 | Cyclization | Thiourea, Acetoacetic Ester | Reflux |
| 2 | Condensation | Aldehyde | Specific conditions for cyclization |
| 3 | Alkylation | Alkyl halides | Varies by target structure |
Anticancer Properties
Research indicates that thiazole derivatives, including this compound, exhibit anticancer properties. Preliminary studies have shown cytotoxic effects against various cancer cell lines. The mechanisms of action often involve interactions with cellular targets such as enzymes and receptors critical for tumor growth.
Antimicrobial Effects
The compound has also demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. This is particularly relevant in the context of rising antibiotic resistance, making thiazole derivatives valuable candidates for new antimicrobial agents.
Anti-inflammatory Activity
In silico studies have suggested that the compound may act as a 5-lipoxygenase inhibitor, which is significant for developing anti-inflammatory drugs. This property could be beneficial in treating conditions like asthma and arthritis.
Case Study 1: Synthesis and Evaluation of Thiazole Derivatives
A study reported the synthesis of several thiazole derivatives similar to methyl 2-{[(2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate. These compounds were evaluated for their antibacterial properties against various strains. The results indicated significant activity against resistant strains, suggesting potential therapeutic applications in infectious diseases .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with target proteins involved in cancer progression. The results indicated strong interactions with key enzymes, supporting its potential as an anticancer agent .
Case Study 3: Pharmacological Assessment
A pharmacological study assessed the anti-inflammatory effects of related thiazole compounds through in vivo models. The findings confirmed a reduction in inflammation markers, highlighting the therapeutic potential of this class of compounds in managing inflammatory diseases .
Mechanism of Action
Targets: Specific enzymes, receptors, or cellular pathways.
Pathways: Modulates biochemical processes (e.g., signal transduction).
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs are categorized based on core modifications, substituents, and functional groups. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Analogous Thiazolo[3,2-a]pyrimidine Derivatives
Key Findings:
Substituent Effects on Bioactivity :
- Chlorinated aryl groups (e.g., dichlorophenyl in ) correlate with antimicrobial activity but increase metabolic liabilities.
- Methoxy and amide substituents (e.g., ) improve water solubility, making them suitable for CNS-targeting applications.
- The target compound’s phenylethyl group may enhance blood-brain barrier penetration compared to bulkier aryl substituents .
Ester vs. Amide Functional Groups :
- Methyl/ethyl esters (e.g., target compound, ) are more hydrolytically stable than amides but may reduce target binding affinity due to weaker hydrogen bonding .
Synthetic Accessibility :
- Thiazolo[3,2-a]pyrimidine derivatives are typically synthesized via cyclocondensation of thiazole precursors with β-keto esters or nitriles . The target compound’s 2-phenylethyl substituent likely requires specialized alkylation steps .
Metabolic Stability :
- Methyl groups at positions 2 and 3 (target compound) are expected to reduce oxidative metabolism compared to unsubstituted analogs .
Biological Activity
Methyl 2-{[(2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate (referred to as "the compound") is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C23H24N4O4S
- Molecular Weight : 448.5 g/mol
Synthesis
The synthesis of the compound typically involves multi-step reactions starting from simpler thiazole derivatives. The key steps include:
- Formation of the thiazolo-pyrimidine core.
- Introduction of the phenylethyl substituent.
- Final esterification to yield the methyl ester.
Biological Activity
The biological activity of the compound has been assessed in various studies, revealing its potential in several therapeutic areas:
Antimicrobial Activity
Research indicates that compounds with similar thiazole structures exhibit significant antimicrobial properties. For instance:
- In vitro studies demonstrated that derivatives of thiazolo-pyrimidines possess activity against a range of bacterial strains including Staphylococcus aureus and Escherichia coli .
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.25 μg/mL |
| Escherichia coli | 0.5 μg/mL |
Anticancer Activity
The compound has shown promising results in inhibiting cancer cell proliferation:
- In a study involving U937 cells, the compound demonstrated an IC50 value of 16.23 μM, indicating effective antiproliferative activity compared to standard chemotherapeutics like etoposide .
The proposed mechanisms for the biological activities include:
- Inhibition of DNA gyrase : Similar compounds have been reported to inhibit bacterial DNA gyrase, which is essential for DNA replication .
- Induction of apoptosis : The compound may trigger apoptotic pathways in cancer cells through modulation of key signaling molecules involved in cell survival and death.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of thiazolo-pyrimidine derivatives against clinical isolates. The results indicated that compounds with structural similarities to our target compound exhibited potent antibacterial effects with low toxicity profiles.
Case Study 2: Anticancer Properties
In another investigation focusing on various cancer cell lines, methyl derivatives demonstrated selective cytotoxicity towards tumor cells while sparing normal cells, suggesting a therapeutic window for further development.
Q & A
Q. How can researchers optimize the synthesis of methyl 2-{...}carboxylate to improve yields?
A stepwise approach is critical. First, synthesize the thiazolo[3,2-a]pyrimidine core via cyclocondensation of 2-aminothiazoline derivatives with tricarbonylmethane intermediates under reflux in acetic acid . For the acylation step, use chloroacetic acid and sodium acetate as catalysts to couple the thiazole-4-carboxylate moiety. Optimize reaction time (3–5 hours) and solvent polarity (DMF or acetic acid) to enhance crystallinity and yield (64–70% reported for analogous compounds) .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Use a combination of:
- X-ray crystallography to resolve stereochemistry and confirm spatial arrangement of the thiazolo-pyrimidine core .
- IR spectroscopy to identify carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups .
- ¹H-NMR to assign protons on the phenylethyl group (δ 7.2–7.4 ppm, multiplet) and methyl substituents (δ 2.1–2.5 ppm, singlet) .
Q. What stability considerations are critical for handling this compound under different conditions?
The compound is sensitive to hydrolysis due to its ester and amide bonds. Store in anhydrous solvents (e.g., DMF) at –20°C to prevent decomposition. Avoid prolonged exposure to basic conditions, which may cleave the thiazole ring .
Q. How can researchers scale up synthesis from lab to pilot scale?
Transition from batch to continuous flow reactors for the cyclocondensation step to maintain temperature control and reduce side reactions. Use advanced purification techniques like preparative HPLC or recrystallization from ethanol/water mixtures to ensure >95% purity .
Advanced Research Questions
Q. How do substituent modifications (e.g., methyl, phenylethyl) influence pharmacological activity?
The 2,3-dimethyl group on the thiazolo-pyrimidine core enhances metabolic stability by steric hindrance, while the 5-(2-phenylethyl) substituent on the thiazole ring increases lipophilicity, improving blood-brain barrier penetration. Replace the phenylethyl group with fluorinated analogs to study effects on target binding affinity .
Q. What computational approaches predict the compound’s interaction with biological targets?
Perform molecular docking using software like AutoDock Vina to model interactions with enzymes (e.g., kinases). Validate predictions with MD simulations (GROMACS) to assess binding stability. Cross-reference with experimental IC₅₀ values from kinase inhibition assays .
Q. How can structural ambiguities (e.g., tautomerism in the thiazolo-pyrimidine core) be resolved?
Combine X-ray crystallography (for solid-state conformation) with dynamic NMR (in DMSO-d₆ at variable temperatures) to detect tautomeric equilibria. Compare experimental data with DFT-calculated ¹³C chemical shifts to identify dominant tautomers .
Q. How to analyze contradictory data from spectroscopic vs. crystallographic methods?
If NMR suggests a planar thiazole ring but X-ray shows puckering, reconcile results by:
Q. What mechanistic insights explain the formation of the thiazole ring during synthesis?
The thiazole ring forms via Hantzsch thiazole synthesis : reaction of α-halo ketones with thiourea derivatives in ethanol. Key intermediates include thioamide-enolate species, which cyclize under acidic conditions. Monitor by TLC to optimize reaction quenching .
Q. How does the compound’s reactivity differ in solid-state vs. solution-phase studies?
In solution, the ester group undergoes nucleophilic attack (e.g., hydrolysis), while solid-state reactivity is limited to thermal decomposition (>200°C). Use DSC/TGA to study thermal stability and FTIR microscopy to track solid-state degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
